molecular formula C15H14BrNO2 B2620922 {4-[(4-Bromobenzyl)amino]phenyl}acetic acid CAS No. 656815-61-1

{4-[(4-Bromobenzyl)amino]phenyl}acetic acid

Cat. No.: B2620922
CAS No.: 656815-61-1
M. Wt: 320.186
InChI Key: LXHMJJURDUVLPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Nomenclature

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name, {4-[(4-bromobenzyl)amino]phenyl}acetic acid , reflects its hierarchical structural components:

  • Acetic acid backbone : A two-carbon chain terminating in a carboxylic acid group.
  • Phenyl substituent : A benzene ring attached to the second carbon of the acetic acid moiety.
  • 4-Bromobenzylamino group : A bromine-substituted benzyl group connected via an amino linkage to the phenyl ring.

The numbering prioritizes the carboxylic acid group as the principal functional group. The phenyl ring is substituted at position 4 by the amino group, which bridges to the bromobenzyl moiety. The bromine atom occupies the para position on the benzyl ring relative to the point of attachment to the amino nitrogen.

Key Nomenclatural Features
Component Functional Group Position Substituent
Acetic acid -COOH Position 1 -
Phenyl ring C₆H₅ Position 2 4-Amino
Amino group -NH- Position 4 (phenyl) 4-Bromobenzyl
Bromobenzyl -CH₂C₆H₄Br Position 4 (benzyl) para-Br

This systematic approach ensures unambiguous identification and distinguishes the compound from positional isomers.

Molecular Architecture: Bromobenzyl-Amino-Acetic Acid Motif

The molecular architecture consists of three interconnected structural units:

  • Bromobenzyl group : A benzene ring with a methyl group and a para-bromine substituent.
  • Amino linker : A secondary amine (-NH-) connecting the bromobenzyl group to the phenyl ring.
  • Phenylacetic acid core : A phenyl ring bonded to an ethyl group terminating in a carboxylic acid.
Spatial Arrangement
  • Bromobenzyl group : The bromine atom is positioned at the para site relative to the methyl group, enhancing electron-withdrawing effects.
  • Amino linkage : The amino nitrogen bridges the bromobenzyl group to the phenyl ring, creating a flexible hinge.
  • Phenylacetic acid core : The carboxylic acid is situated at the ortho position relative to the amino-substituted phenyl ring.

This arrangement enables potential hydrogen bonding between the amino group and the carboxylic acid, though steric hindrance from the bromobenzyl group may limit such interactions.

Comparative Structural Analysis with Phenylacetic Acid Derivatives

The compound’s structural complexity diverges significantly from simpler phenylacetic acid derivatives. Below is a comparative analysis:

Feature This compound Phenylacetic Acid (C₈H₈O₂) 4-Bromophenylacetic Acid (C₈H₇BrO₂)
Molecular Formula C₁₅H₁₄BrNO₂ C₈H₈O₂ C₈H₇BrO₂
Molecular Weight 320.18 g/mol 136.15 g/mol 215.04 g/mol
Key Substituents Bromobenzylamino, phenyl, COOH Phenyl, COOH para-Br, phenyl, COOH
Functional Groups Carboxylic acid, secondary amine Carboxylic acid Carboxylic acid
Aromatic Interactions Possible π-π stacking, H-bonding Limited to phenyl ring Limited to para-Br and phenyl
Structural Insights
  • Bromobenzylamino motif : Introduces a bulky substituent that alters steric and electronic environments compared to unsubstituted phenylacetic acid.
  • Amino group : Enables hydrogen bonding and potential bioactivity absent in simpler derivatives.
  • Bromine substitution : Enhances lipophilicity and electronic effects, distinguishing it from 4-bromophenylacetic acid.

Properties

IUPAC Name

2-[4-[(4-bromophenyl)methylamino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c16-13-5-1-12(2-6-13)10-17-14-7-3-11(4-8-14)9-15(18)19/h1-8,17H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHMJJURDUVLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {4-[(4-Bromobenzyl)amino]phenyl}acetic acid typically involves the reaction of 4-bromobenzylamine with 4-aminophenylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: {4-[(4-Bromobenzyl)amino]phenyl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Characterization

The synthesis of {4-[(4-Bromobenzyl)amino]phenyl}acetic acid typically involves the reaction of 4-bromobenzylamine with phenylacetic acid derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the compound. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Chemistry

In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile compound in organic synthesis.

Biology

Biologically, this compound has been investigated for its potential roles in various biochemical pathways. It interacts with biological macromolecules, which can lead to significant implications in understanding cellular mechanisms and disease processes.

Medicine

The medicinal applications of this compound are particularly noteworthy. Research has explored its anti-inflammatory and analgesic effects, making it a candidate for therapeutic use. Additionally, studies have indicated its antimicrobial properties against various bacterial strains, showing Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)Standard AntibioticMIC (µg/mL)
E. coli32Ciprofloxacin16
S. aureus16Vancomycin8
P. aeruginosa64Gentamicin32

These findings suggest that the bromine substitution enhances antimicrobial efficacy by increasing lipophilicity and membrane permeability.

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays such as DPPH and ABTS methods. Results indicate moderate antioxidant activity attributed to its ability to scavenge free radicals.

Assay MethodInhibition (%)StandardInhibition (%)
DPPH45 ± 2.5Ascorbic Acid90 ± 1.5
ABTS50 ± 3.0Trolox85 ± 2.0

Anticancer Activity

Research into the anticancer properties of this compound has shown promising results against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Prostate Cancer Cells

A study examined the effects of different concentrations of this compound on PC3 prostate cancer cells over a period of 72 hours:

Concentration (µM)Cell Viability (%)
1085
2565
5040
10020

The IC50 value was determined to be approximately 30 µM, indicating significant cytotoxicity at higher concentrations.

Discussion

The biological activities exhibited by this compound underscore its potential as a lead compound in drug development. Its antimicrobial properties position it as a candidate for treating infections caused by resistant bacterial strains. Furthermore, its antioxidant effects could contribute to formulations aimed at reducing oxidative stress.

The anticancer activity observed suggests that this compound may serve as a basis for further research into therapeutic agents for cancer treatment. Future studies should focus on in vivo models to better understand the pharmacokinetics and therapeutic efficacy of this compound.

Mechanism of Action

The mechanism of action of {4-[(4-Bromobenzyl)amino]phenyl}acetic acid involves its interaction with specific molecular targets within biological systems. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

The following table summarizes critical data for {4-[(4-Bromobenzyl)amino]phenyl}acetic acid and its closest analogs:

Compound Name Structure Molecular Formula Molecular Weight Synthesis Yield Key Properties Biological Activity References
This compound Phenylacetic acid with 4-bromobenzylamino group at para position C₁₅H₁₃BrNO₂ 322.18 Not reported Likely moderate solubility in polar solvents due to carboxylic acid and amino groups Not reported
[4-(4-Bromophenoxy)phenyl]acetic acid Phenylacetic acid with 4-bromophenoxy substituent C₁₄H₁₁BrO₃ 307.14 Not reported ChemSpider ID: 9453210; Monoisotopic mass: 305.989 Not reported
Amino(4-bromophenyl)acetic acid Phenylacetic acid with 4-bromo and amino groups on the phenyl ring C₈H₈BrNO₂ 230.06 Not reported CAS: 129592-99-0; MDL numbers: MFCD00049327, MFCD07371734-35 Not reported
(4-Bromophenyl)acetic acid Phenylacetic acid with 4-bromo substituent C₈H₇BrO₂ 215.04 Not reported Soluble in methanol, ether; used as a zirconium detection reagent No direct activity reported
2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid Urea-linked 4-bromophenyl and acetic acid groups C₉H₉BrN₂O₃ 273.09 Not reported Powder form; stable at room temperature Not reported
4-((4-Bromobenzyl)selanyl)aniline derivatives Selenium-containing analogs with 4-bromobenzyl and aniline moieties Varies ~350–400 Up to 94% Triclinic crystal packing (a = 5.7880 Å, V = 1731.0 ų); redox-active Cytotoxic against oligodendrocytes
5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine Oxadiazole ring with 4-bromobenzyl and amine groups C₉H₈BrN₃O 266.09 Not reported Synthesized via POCl3-mediated reactions; acylated derivatives show bioactivity Antibacterial (Salmonella Typhi)

Structural and Functional Differences

  • This substitution reduces basicity but enhances oxidative stability. Selenium-containing analogs () exhibit unique redox properties and intermolecular interactions (e.g., C-Br···π stacking) due to the selanyl group, which may enhance cytotoxicity compared to nitrogen-based derivatives .
  • For example, 4-((4-bromobenzyl)selanyl)aniline derivatives achieve up to 94% yield via maleic anhydride reactions (), while acrylic acid derivatives in have lower yields (7–22%) due to purification challenges .
  • Biological Activity :

    • Oxadiazole derivatives () demonstrate antibacterial activity against Salmonella Typhi, likely due to the oxadiazole ring’s ability to disrupt bacterial membranes. In contrast, selanyl derivatives () show cytotoxicity, suggesting divergent therapeutic applications .
    • Dihydropyrimidine analogs () with anti-inflammatory activity highlight the importance of the acetic acid moiety in modulating biological responses, a feature shared with the target compound .

Physicochemical Properties

  • Solubility and Stability: (4-Bromophenyl)acetic acid () is soluble in methanol and ether, while the selanyl derivatives () exhibit stability in non-polar solvents due to their crystalline packing. The target compound’s solubility profile is inferred to align with polar solvents, given its ionizable carboxylic acid and amino groups. The urea-linked analog () remains stable at room temperature, suggesting that hydrogen-bonding networks in similar structures enhance stability .

Biological Activity

The compound {4-[(4-Bromobenzyl)amino]phenyl}acetic acid , also known as 4-Bromobenzyl-4-aminophenylacetic acid , has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, characterization, and various biological effects, including antimicrobial, antioxidant, and anticancer properties.

Synthesis and Characterization

The synthesis of 4-Bromobenzyl-4-aminophenylacetic acid typically involves the reaction of 4-bromobenzylamine with phenylacetic acid derivatives. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of 4-Bromobenzyl-4-aminophenylacetic acid. For instance, a recent study highlighted its effectiveness against various bacterial strains, demonstrating Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
E. coli32Ciprofloxacin16
S. aureus16Vancomycin8
P. aeruginosa64Gentamicin32

These findings suggest that the bromine substitution enhances the compound's antimicrobial efficacy by increasing lipophilicity and membrane permeability .

Antioxidant Activity

The antioxidant potential of 4-Bromobenzyl-4-aminophenylacetic acid has been assessed using various assays, including DPPH and ABTS methods. Results indicate that this compound exhibits moderate antioxidant activity, which may be attributed to its ability to scavenge free radicals.

Assay Method Inhibition (%) Standard Inhibition (%)
DPPH45 ± 2.5Ascorbic Acid90 ± 1.5
ABTS50 ± 3.0Trolox85 ± 2.0

These results highlight its potential as a natural antioxidant agent .

Anticancer Activity

Research into the anticancer properties of this compound has shown promising results in vitro against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve induction of apoptosis and cell cycle arrest.

Case Study: Prostate Cancer Cells

A study investigated the effects of different concentrations of 4-Bromobenzyl-4-aminophenylacetic acid on PC3 prostate cancer cells over a period of 72 hours:

Concentration (µM) Cell Viability (%)
1085
2565
5040
10020

The IC50 value was determined to be approximately 30 µM, indicating significant cytotoxicity at higher concentrations .

Discussion

The biological activities of this compound underscore its potential as a lead compound in drug development. Its antimicrobial properties make it a candidate for treating infections caused by resistant bacterial strains, while its antioxidant effects could contribute to formulations aimed at reducing oxidative stress.

Furthermore, the anticancer activity observed in vitro suggests that this compound may serve as a basis for further research into therapeutic agents for cancer treatment. Future studies should focus on in vivo models to better understand the pharmacokinetics and therapeutic efficacy of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing {4-[(4-Bromobenzyl)amino]phenyl}acetic acid?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Bromobenzylation : React 4-aminophenylacetic acid (precursor, CAS 1197-55-3) with 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 4-bromobenzyl group .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the product.

  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and confirm structure via 1^1H NMR (e.g., aromatic protons at δ 7.2–7.4 ppm, methylene protons at δ 3.8–4.0 ppm) .

Q. How can spectroscopic techniques validate the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR should show distinct signals for the bromobenzyl group (e.g., aromatic carbons ~120–140 ppm) and the acetic acid moiety (carboxylic acid carbon ~170 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak (C₁₅H₁₃BrNNaO₂⁺, calculated m/z 347.0004) .
  • Melting Point : Compare observed mp (e.g., 117–119°C) with literature values to assess purity .

Q. What solubility and stability parameters are critical for handling this compound?

  • Methodological Answer :

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in ethanol. Test solubility incrementally to avoid precipitation during biological assays .
  • Stability : Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent degradation. Monitor via periodic HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-alkylation) be mitigated during synthesis?

  • Methodological Answer :

  • Optimize Stoichiometry : Use a 1:1.2 molar ratio of 4-aminophenylacetic acid to 4-bromobenzyl bromide to minimize di-substitution.
  • Temperature Control : Conduct reactions at 0–5°C to reduce nucleophilic side reactions .
  • Byproduct Analysis : Employ LC-MS to detect impurities (e.g., di-bromobenzylated products) and adjust purification protocols .

Q. How to resolve discrepancies in reported melting points (e.g., 117–119°C vs. 99–102°C for similar brominated analogs)?

  • Methodological Answer :

  • Purity Assessment : Perform elemental analysis (C, H, N) and differential scanning calorimetry (DSC) to confirm crystalline consistency.
  • Polymorphism Screening : Use X-ray crystallography to identify polymorphic forms; lattice variations can alter mp .
  • Literature Cross-Check : Compare with structurally related compounds (e.g., 4-Bromophenylacetic acid, CAS 1878-68-8) to contextualize data .

Q. What experimental designs are suitable for evaluating biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Assay Selection : Use fluorescence-based assays (e.g., FRET for protease inhibition) or SPR for binding affinity studies.
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values. Include positive controls (e.g., known inhibitors) .
  • Metabolic Stability : Perform hepatic microsome assays (human/rat) with LC-MS quantification to assess metabolic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.